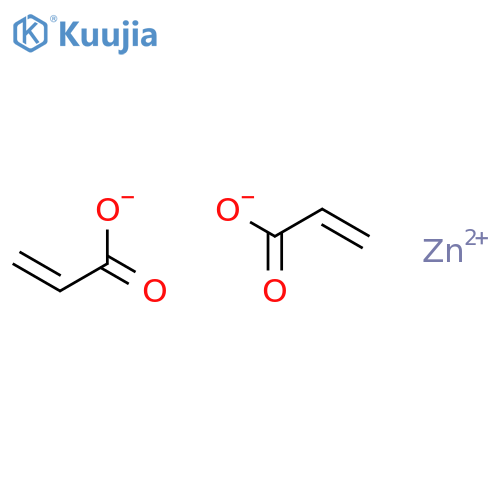Cas no 14643-87-9 (Zinc acrylate)

Zinc acrylate structure
商品名:Zinc acrylate
Zinc acrylate 化学的及び物理的性質
名前と識別子
-
- Zinc acrylate
- zinc diacrylate
- Acrylatezinc
- Acrylate
- zinc diprop-2-enoate
- ZINC(II) ACRYLATE
- 2-Propenoicacid,zincsalt
- ACRYLIC ACID, ZINC SALT
- Saret-633
- Zinc bisacrylate
- Diacrylic acid zinc salt
- ZINC ACRYLATE 98%
- Zinc (II) Acrylate 99% min
- DTXSID1027768
- 2-Propenoic acid, zinc salt
- Acrylic acid zinc salt
- J-008222
- 14643-87-9
- DTXCID107768
- CHEMBL3184669
- Q27258989
- 4720M0PK19
- UNII-4720M0PK19
- SCHEMBL56817
- CAS-14643-87-9
- zinc;prop-2-enoate
- EINECS 238-692-3
- XKMZOFXGLBYJLS-UHFFFAOYSA-L
- ZINCACRYLATE
- FT-0751009
- 2-Propenoic acid, zinc salt (2:1)
- Tox21_200463
- AKOS015914969
- NS00085891
- NCGC00258017-01
-
- MDL: MFCD00067208
- インチ: InChI=1S/2C3H4O2.Zn/c2*1-2-3(4)5;/h2*2H,1H2,(H,4,5);/q;;+2/p-2
- InChIKey: XKMZOFXGLBYJLS-UHFFFAOYSA-L
- ほほえんだ: C=CC(=O)[O-].C=CC(=O)[O-].[Zn+2]
計算された属性
- せいみつぶんしりょう: 205.95568
- どういたいしつりょう: 205.956
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 50.4
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 80.3A^2
- 疎水性パラメータ計算基準値(XlogP): 何もない
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: はくしょくふんまつ
- 密度みつど: 1,6 g/cm3
- ゆうかいてん: 240-244 °C (lit.)
- ふってん: 141 °C at 760 mmHg
- フラッシュポイント: 61.6 °C
- すいようせい: Soluble completely in acrylic acid and water (as a salt). Insoluble as a polymer.
- PSA: 80.26
- LogP: -2.15790
- ようかいせい: 未確定
Zinc acrylate セキュリティ情報
-
記号:



- シグナルワード:Danger
- 危害声明: H302-H311-H318-H400
- 警告文: P273-P280-P305+P351+P338-P312
- 危険物輸送番号:UN 3077 9 / PGIII
- WGKドイツ:3
- 危険カテゴリコード: 21/22-41-50
- セキュリティの説明: 26-36/37-39-61
-
危険物標識:


- TSCA:No
- 危険レベル:9
Zinc acrylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA01923-250g |
Zinc Acrylate |
14643-87-9 | 98% | 250g |
¥279.0 | 2024-07-19 | |
| Ambeed | A663970-25g |
Zincacrylate |
14643-87-9 | 97% | 25g |
$11.0 | 2023-06-24 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X94065-100g |
Zinc Acrylate |
14643-87-9 | 100g |
¥448.0 | 2021-09-07 | ||
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | 41780-50g |
Zinc acrylate |
14643-87-9 | 50g |
¥368.00 | 2023-04-13 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-224450-250 g |
Zinc acrylate, |
14643-87-9 | 250g |
¥526.00 | 2023-07-10 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-CF505-25g |
Zinc acrylate |
14643-87-9 | 95% | 25g |
¥205.0 | 2022-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | F-ZK675-5g |
Zinc acrylate |
14643-87-9 | 97% | 5g |
¥68.0 | 2022-02-28 | |
| abcr | AB106913-250 g |
Zinc acrylate; . |
14643-87-9 | 250 g |
€133.40 | 2023-07-20 | ||
| A2B Chem LLC | AA64645-5g |
2-Propenoic acid, zinc salt (2:1) |
14643-87-9 | 98% | 5g |
$17.00 | 2024-04-20 | |
| A2B Chem LLC | AA64645-25g |
2-Propenoic acid, zinc salt (2:1) |
14643-87-9 | 98% | 25g |
$19.00 | 2024-04-20 |
Zinc acrylate 関連文献
-
Rongrong Chen,Yakun Li,Liang Tang,Haocheng Yang,Zetong Lu,Jun Wang,Lianhe Liu,Kazunobu Takahashi RSC Adv. 2017 7 40020
-
Jing Wang,Hai-Xia Shen,Cai-Feng Wang,Su Chen J. Mater. Chem. 2012 22 4089
-
Won Min Yun,Jaeyoung Jang,Sooji Nam,Yong Jin Jeong,Lae Ho Kim,Seyeol Park,Sang Joon Seo,Chan Eon Park J. Mater. Chem. 2012 22 25395
-
Ayushi Singhal,Amrita Singh,Apoorva Shrivastava,Raju Khan J. Mater. Chem. B 2023 11 936
-
Ryo Mashita,Rintaro Inoue,Taiki Tominaga,Kaoru Shibata,Hiroyuki Kishimoto,Toshiji Kanaya Soft Matter 2017 13 7862
14643-87-9 (Zinc acrylate) 関連製品
- 4813-57-4(Octadecyl acrylate)
- 5669-19-2(2-Benzylacrylic Acid)
- 9003-01-4(Carbomer)
- 25584-83-2(Hydroxypropyl Acrylate)
- 999-55-3(Allyl acrylate)
- 9003-04-7(Sodium acrylate)
- 5536-61-8(Sodium methacrylate)
- 937-41-7(Phenyl acrylate)
- 26570-48-9(Ethylene glycol diacrylate)
- 7328-17-8(2-(2-Ethoxyethoxy)ethyl Acrylate)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:14643-87-9)Zinc acrylate

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:14643-87-9)Zinc acrylate

清らかである:99%
はかる:1kg
価格 ($):208.0